molecular formula C10H14ClN3S B1438932 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1170999-18-4

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1438932
CAS No.: 1170999-18-4
M. Wt: 243.76 g/mol
InChI Key: ZCAYZEUTCVWVMM-UHFFFAOYSA-N
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Description

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, 1,2,5-trimethyl-1H-pyrrole, through the reaction of 2,5-hexanedione with ammonia. This intermediate is then subjected to a cyclization reaction with thiourea to form the thiazole ring, resulting in the formation of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine. The final step involves the conversion of this amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N-oxides, while reduction with lithium aluminum hydride can produce dihydrothiazole derivatives.

Scientific Research Applications

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazole
  • 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments and biological systems.

Properties

IUPAC Name

4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S.ClH/c1-6-4-8(7(2)13(6)3)9-5-14-10(11)12-9;/h4-5H,1-3H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAYZEUTCVWVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C2=CSC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170999-18-4
Record name 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
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4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
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4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride

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